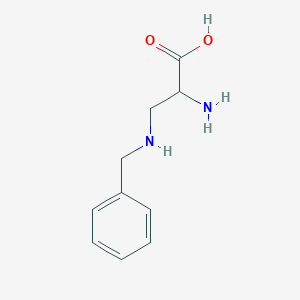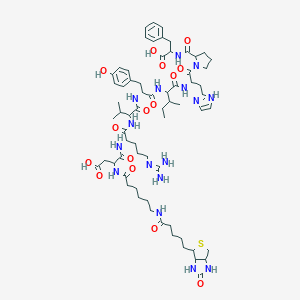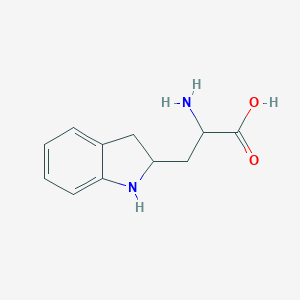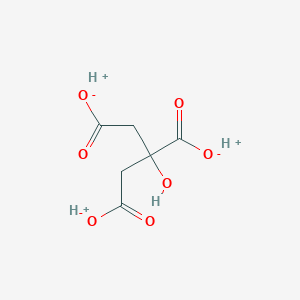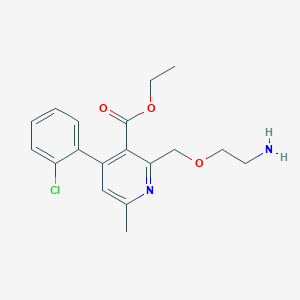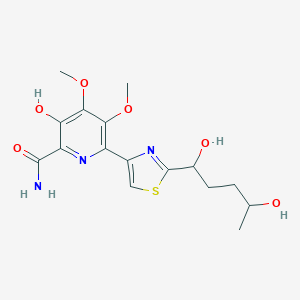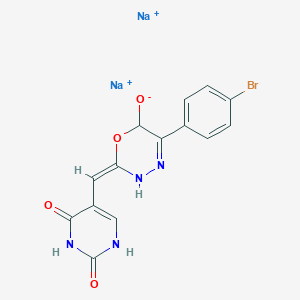
Oxadiarrhot
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiarrhot is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with the chemical formula C13H7N3O2S and a molecular weight of 277.28 g/mol. Oxadiarrhot belongs to the class of organic compounds known as thiadiazoles, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of oxadiarrhot is not fully understood. However, studies have shown that it interacts with various cellular targets such as DNA, RNA, and proteins. It has been suggested that oxadiarrhot may inhibit cell growth and induce apoptosis in cancer cells by targeting DNA.
Effets Biochimiques Et Physiologiques
Oxadiarrhot has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using oxadiarrhot in lab experiments is its high stability and solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using oxadiarrhot in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on oxadiarrhot. One area of interest is the development of new analogs with improved biological activities and reduced toxicity. Another area of research is the investigation of oxadiarrhot's potential applications in environmental science, such as its use as a sensor for detecting heavy metals in water. Additionally, further studies are needed to elucidate the mechanism of action of oxadiarrhot and its potential use in cancer therapy.
Conclusion:
In conclusion, oxadiarrhot is a promising compound with potential applications in various fields. Its synthesis method is complex, but it has been extensively studied for its potential use in medicinal chemistry, material science, and environmental science. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of oxadiarrhot is a complex process that involves several steps. The most commonly used method for synthesizing oxadiarrhot is the reaction between 2,5-dimercapto-1,3,4-thiadiazole and 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of oxadiarrhot as a yellow crystalline solid.
Applications De Recherche Scientifique
Oxadiarrhot has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, oxadiarrhot has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Propriétés
Numéro CAS |
124449-74-7 |
|---|---|
Nom du produit |
Oxadiarrhot |
Formule moléculaire |
C14H10BrN4Na2O4+ |
Poids moléculaire |
424.14 g/mol |
Nom IUPAC |
disodium;(2E)-5-(4-bromophenyl)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylidene]-3,6-dihydro-1,3,4-oxadiazin-6-olate |
InChI |
InChI=1S/C14H10BrN4O4.2Na/c15-9-3-1-7(2-4-9)11-13(21)23-10(18-19-11)5-8-6-16-14(22)17-12(8)20;;/h1-6,13,18H,(H2,16,17,20,22);;/q-1;2*+1/b10-5+;; |
Clé InChI |
KQQPXIWJNFOGEO-XKYXOGKGSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN/C(=C\C3=CNC(=O)NC3=O)/OC2[O-])Br.[Na+].[Na+] |
SMILES |
C1=CC(=CC=C1C2=NNC(=CC3=CNC(=O)NC3=O)OC2[O-])Br.[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=CC3=CNC(=O)NC3=O)OC2[O-])Br.[Na+].[Na+] |
Synonymes |
oxadiarrhot |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



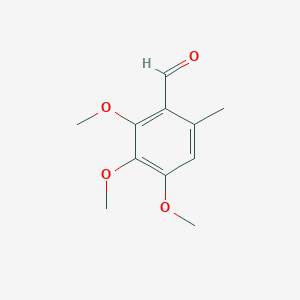
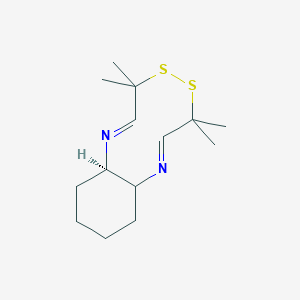
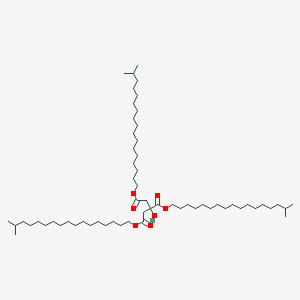
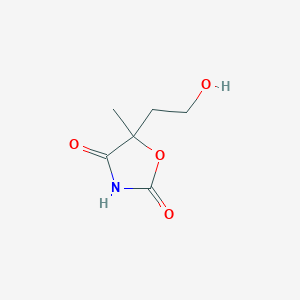
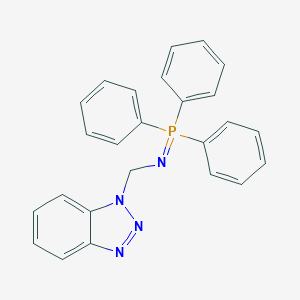
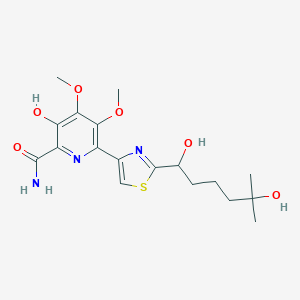
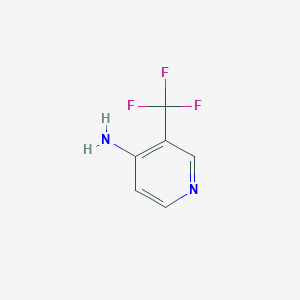
![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
